molecular formula C4H4BrNS B1404217 4-(Bromomethyl)isothiazole CAS No. 1378822-69-5

4-(Bromomethyl)isothiazole

Cat. No. B1404217
M. Wt: 178.05 g/mol
InChI Key: WWRBPGFTINAXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)isothiazole is a heterocyclic compound that contains a five-membered ring with two non-adjacent nitrogen atoms and a sulfur atom. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

4-(Bromomethyl)isothiazole is a pivotal intermediate in the synthesis of isothiazoles and their derivatives, which are of great importance due to their diverse applications, including pharmaceuticals. Isothiazoles, as a subclass of heterocyclic compounds, are integral in creating new materials with distinctive properties. The synthesis, reactions, and pharmaceutical significance of isothiazoles, including the role of 4-(Bromomethyl)isothiazole, have been extensively reviewed, highlighting their vast applications in searching for alternative synthetic strategies and developing novel molecular structures with potential pharmaceutical applications (Alam, 2019).

Role in Developing Antimicrobial and Antifungal Agents

The synthesis of triazole derivatives, which include 4-(Bromomethyl)isothiazole as a precursor or intermediary, has been a subject of extensive research due to their broad range of biological activities. These activities encompass anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The development of novel triazoles with these properties is crucial for addressing various health challenges, including microbial resistance and neglected diseases. This area of study emphasizes the search for new, efficient preparations of triazoles that are in line with green chemistry and sustainability principles (Ferreira et al., 2013).

Antioxidant Activity and Analytical Methods

The exploration of 4-(Bromomethyl)isothiazole derivatives in studying antioxidant activity showcases its significance in medicinal and pharmaceutical research. Various analytical methods used in determining antioxidant activity underscore the importance of these derivatives in understanding the mechanisms and kinetics of antioxidant processes. This understanding is pivotal in the development of drugs and therapeutic agents with antioxidant properties, contributing significantly to health science research (Munteanu & Apetrei, 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of azaheterocyclic systems, including those derived from 4-(Bromomethyl)isothiazole, offers an innovative approach to creating heterocyclic compounds efficiently. This method provides advantages such as reduced reaction times and improved yields, highlighting the compound's utility in facilitating cleaner and more sustainable chemical synthesis processes. The synthesis of five-membered azaheterocyclic systems, which are crucial in medicine and industry, exemplifies the compound's importance in advancing synthetic methodologies (Sakhuja et al., 2012).

properties

IUPAC Name

4-(bromomethyl)-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-1-4-2-6-7-3-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRBPGFTINAXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)isothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)isothiazole
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)isothiazole
Reactant of Route 3
4-(Bromomethyl)isothiazole
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)isothiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)isothiazole
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)isothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.